molecular formula C13H11FO B6370881 5-(2-Fluorophenyl)-3-methylphenol, 95% CAS No. 1261893-14-4

5-(2-Fluorophenyl)-3-methylphenol, 95%

Cat. No. B6370881
CAS RN: 1261893-14-4
M. Wt: 202.22 g/mol
InChI Key: HMXIOBAEYHQKJI-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)-3-methylphenol, 95% (5-FP-3-MP) is a fluorinated phenol derivative containing a fluorine atom at the para position of the phenolic ring. It is a white, crystalline solid with a melting point of 111°C and a molecular weight of 171.14 g/mol. 5-FP-3-MP is an important intermediate in the synthesis of various organic compounds, such as pharmaceuticals, dyes, and polymers. It is also used as a reagent in various biochemical and physiological experiments. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5-FP-3-MP.

Scientific Research Applications

5-(2-Fluorophenyl)-3-methylphenol, 95% is used in various scientific research applications. It is used as a reagent in the synthesis of various organic compounds, such as pharmaceuticals, dyes, and polymers. It is also used as a catalyst in various biochemical and physiological experiments. 5-(2-Fluorophenyl)-3-methylphenol, 95% has been used as a fluorescent probe for the detection of various biological molecules, such as DNA and proteins. It has also been used in the synthesis of various organometallic compounds.

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenyl)-3-methylphenol, 95% is not fully understood. It is believed that the fluorine atom at the para position of the phenolic ring is responsible for its biological activity. The fluorine atom is thought to interact with various biological molecules, such as DNA and proteins, and alter their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Fluorophenyl)-3-methylphenol, 95% are not fully understood. However, it is believed that the fluorine atom at the para position of the phenolic ring is responsible for its biological activity. The fluorine atom is thought to interact with various biological molecules, such as DNA and proteins, and alter their structure and function.

Advantages and Limitations for Lab Experiments

The use of 5-(2-Fluorophenyl)-3-methylphenol, 95% in laboratory experiments has several advantages. It is a relatively stable compound and can be stored at room temperature for long periods of time. It is also a relatively inexpensive reagent and can be easily synthesized from commercially available materials. The main limitation of 5-(2-Fluorophenyl)-3-methylphenol, 95% is that it is a relatively toxic compound and should be handled with care.

Future Directions

There are several potential future directions for the use of 5-(2-Fluorophenyl)-3-methylphenol, 95%. It could be used in the development of new fluorescent probes for the detection of various biological molecules, such as DNA and proteins. It could also be used in the synthesis of various organometallic compounds. Additionally, it could be used in the development of new pharmaceuticals and other organic compounds. Finally, it could be used to study the biochemical and physiological effects of fluorinated phenols on various biological systems.

Synthesis Methods

The synthesis of 5-(2-Fluorophenyl)-3-methylphenol, 95% is a multi-step process. It begins with the reaction of 2-fluoro-3-methylphenol with anhydrous aluminum chloride and anhydrous benzene in the presence of a catalytic amount of sulfuric acid. The reaction mixture is then heated to a temperature of about 160°C for 1-2 hours. The reaction mixture is then cooled and the product is isolated by filtration. The product is then purified by recrystallization from ethanol.

properties

IUPAC Name

3-(2-fluorophenyl)-5-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c1-9-6-10(8-11(15)7-9)12-4-2-3-5-13(12)14/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXIOBAEYHQKJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683685
Record name 2'-Fluoro-5-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261893-14-4
Record name [1,1′-Biphenyl]-3-ol, 2′-fluoro-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261893-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Fluoro-5-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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